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Compound of Interest

Compound Name: 1-Acetylpiperidine-4-carbonitrile

Cat. No.: B016962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-Acetylpiperidine-4-carbonitrile, a key building block in medicinal chemistry. Due to the

limited availability of direct experimental spectra for this specific compound, this document

presents a detailed analysis based on data from closely related structures, including 1-

acetylpiperidine and 4-cyanopiperidine. The information herein is intended to serve as a

valuable reference for the identification, characterization, and quality control of 1-
Acetylpiperidine-4-carbonitrile in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-Acetylpiperidine-4-carbonitrile. These

predictions are derived from the analysis of spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 1-Acetylpiperidine-4-carbonitrile
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.8 - 3.6 m 2H Axial H at C2, C6

~3.2 - 3.0 m 2H Equatorial H at C2, C6

~2.9 - 2.7 m 1H H at C4

2.11 s 3H -C(O)CH₃

~2.0 - 1.8 m 4H H at C3, C5

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Acetylpiperidine-4-carbonitrile

Chemical Shift (δ) (ppm) Assignment

~169 -C=O

~122 -C≡N

~45 C2, C6

~30 C3, C5

~25 C4

~21 -C(O)CH₃

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1-Acetylpiperidine-4-carbonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~2950 - 2850 Medium-Strong C-H stretching (aliphatic)

~2245 Medium-Sharp C≡N stretching (nitrile)

~1640 Strong C=O stretching (amide)

~1440 Medium C-H bending

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-Acetylpiperidine-4-carbonitrile

m/z Interpretation

152 [M]⁺ (Molecular Ion)

110 [M - CH₂CO]⁺

95 [M - CH₃CONH₂]⁺

82 [Piperidine ring fragment]⁺

43 [CH₃CO]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-Acetylpiperidine-4-carbonitrile (5-10 mg) is dissolved in approximately 0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are

recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of
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scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled

pulse sequence is used.

Infrared (IR) Spectroscopy
For a solid sample, a small amount of 1-Acetylpiperidine-4-carbonitrile is finely ground with

dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film

of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g.,

dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the

solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
A dilute solution of 1-Acetylpiperidine-4-carbonitrile in a suitable volatile solvent (e.g.,

methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI),

the sample is introduced via a direct insertion probe or a gas chromatograph. The mass

spectrum is recorded, typically over a mass-to-charge (m/z) range of 40-400, to observe the

molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Acetylpiperidine-4-carbonitrile.
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Structural Elucidation
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data for 1-Acetylpiperidine-4-carbonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016962#spectroscopic-data-for-1-acetylpiperidine-4-
carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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